molecular formula C19H24N2O4S2 B2734597 4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941878-84-8

4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2734597
CAS No.: 941878-84-8
M. Wt: 408.53
InChI Key: IAFWORAZVXSCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide (CAS# 941878-84-8) is a synthetic organic compound with a molecular formula of C19H24N2O4S2 and a molecular weight of 408.53 g/mol . This chemical features a distinct molecular structure that integrates a 4,5,6,7-tetrahydrobenzo[d]thiazole core linked to a (4-methoxyphenyl)sulfonyl butanamide chain, making it a candidate for probing specific biological pathways . This compound is provided for research purposes and is a potential tool for investigating novel therapeutic strategies. Its structural characteristics suggest its main research value lies in the exploration of metabolic collateral lethality in oncology, particularly as a potential inhibitor of cytidine triphosphate synthase 1 (CTPS1) . Research indicates that cancer cells deficient in the CTPS2 enzyme, while not directly impacted in fitness, become critically dependent on CTPS1 activity for DNA synthesis and cell division . Inhibiting CTPS1 in such CTPS2-deficient contexts offers a targeted approach to impede cancer cell proliferation, positioning this compound as a valuable asset for studying nucleotide metabolism in cancer models and for developing targeted cancer therapies . Researchers can utilize this compound to further elucidate the mechanisms of nucleotide metabolism and explore its specific inhibitory activity and selectivity. Please Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety protocols.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13-5-10-16-17(12-13)26-19(20-16)21-18(22)4-3-11-27(23,24)15-8-6-14(25-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFWORAZVXSCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C21H27N3O4S2
Molecular Weight 449.6 g/mol
CAS Number 941982-14-5

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activity, particularly in the context of anti-parasitic and anti-cancer properties. The specific biological activities of 4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antiparasitic Activity

A study on a related compound, N-(4-methoxyphenyl)pentanamide, demonstrated significant anti-parasitic effects against Toxocara canis, an ascarid roundworm. The compound showed a time- and concentration-dependent reduction in parasite viability with lower cytotoxicity to human cell lines compared to albendazole, a commonly used anthelmintic . This suggests that 4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide may possess similar or enhanced antiparasitic properties.

Cytotoxicity Studies

In vitro studies indicate that compounds with similar sulfonamide groups can exhibit varying levels of cytotoxicity. The aforementioned study noted that while albendazole had significant cytotoxic effects on both human and animal cell lines, the simplified derivative (N-(4-methoxyphenyl)pentanamide) showed reduced cytotoxicity . This raises the possibility that 4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide may also have a favorable safety profile.

The mechanisms by which such compounds exert their biological effects are often multifaceted. For instance:

  • Inhibition of Microtubule Formation : Many anthelmintic agents disrupt microtubule formation in parasites.
  • Cytotoxic Mechanisms : Compounds may induce apoptosis in cancer cells through various pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a comparative study involving N-(4-methoxyphenyl)pentanamide and albendazole against Toxocara canis, it was found that the new derivative demonstrated effective immobilization of larvae within 48 hours at specific concentrations . This highlights the potential for developing new treatments based on structural modifications.
  • Cytotoxicity Assessment : A selectivity index (SI) greater than 10 is often desired for therapeutic agents to minimize toxicity. In studies where SH-SY5Y (human neuroblastoma) and Vero (monkey kidney) cell lines were exposed to various concentrations of related compounds, N-(4-methoxyphenyl)pentanamide exhibited significantly lower cytotoxicity compared to traditional agents like albendazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Variants

Compound : 4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide

  • Structural Difference : Fluorine substituent instead of methoxy on the phenyl ring.
  • Impact : The electron-withdrawing fluorine reduces solubility compared to the methoxy group but may enhance metabolic stability. This analog was synthesized via analogous sulfonylation and amidation steps .
  • Biological Activity: Not explicitly tested in the evidence, but fluorinated analogs often exhibit improved bioavailability in kinase-targeting scaffolds .

Compound: 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide

  • Structural Difference : Methyl group on both the sulfonamide nitrogen and phenyl ring.
  • This compound is listed in chemical databases but lacks explicit activity data .
Tetrahydrobenzo[d]Thiazole Derivatives with Kinase Inhibition

Four compounds (4i, 4j, 4k, 4l) from share the tetrahydrobenzo[d]thiazole core but differ in substituents:

  • 4i : Contains a 4-fluorophenyl urea group.
  • 4j/4k : Feature carboxybenzyl groups, enhancing hydrophilicity.
  • 4l : Includes a 4-methoxyphenyl urea group, analogous to the target compound’s methoxy motif.
Thiazole-Based MMP Inhibitors

describes thiazole derivatives with piperazine-aryl acetamide structures. For example:

  • Compound 18 : N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Acetamide.
  • Key Difference : A piperazine linker replaces the tetrahydrobenzo[d]thiazole core.

Physical Properties :

Compound Molecular Weight Melting Point (°C)
Target ~463.5* Not reported
18 438.54 302–303

*Estimated based on structure.

The rigid tetrahydrobenzo[d]thiazole in the target compound may offer better target selectivity than the flexible piperazine-thiazole hybrids, which are broader-spectrum MMP inhibitors.

Cardioprotective Thiazole Derivatives

highlights N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide , which shares the 4-methoxyphenyl-thiazole motif.

  • Activity : Superior cardioprotective effects compared to reference drugs (Levocarnitine, Mildronate), reducing hypoxic contractile responses by 45% .
  • Comparison : The target compound’s tetrahydrobenzo[d]thiazole core may offer enhanced metabolic stability over the azepine-containing analog.

Q & A

Basic: What are the key synthetic steps for preparing 4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide?

Methodological Answer:
The synthesis involves:

Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via reaction with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Amide Coupling : Reacting the sulfonylated intermediate with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine using coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF or DCM) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Key Controls : Monitor reactions via TLC (Rf tracking) and confirm intermediate structures using 1H^1H-NMR .

Basic: How is the purity and structural integrity of the compound validated?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR for functional group verification (e.g., sulfonyl proton at δ 3.8–4.2 ppm, thiazole protons at δ 6.5–7.5 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion validation .
    • IR spectroscopy to confirm sulfonyl (S=O stretch at ~1350 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) groups .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in sulfonylation steps .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions; elevate to 60–80°C for amide coupling .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Workup : Quench reactions with ice-cwater to precipitate intermediates, reducing purification losses .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation :
    • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variability .
    • Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target binding .
  • Compound Integrity : Recheck purity (HPLC) and stability (e.g., LC-MS after 24h in assay buffer) to rule out degradation .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of activity differences across replicates .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation :

  • Modify the methoxy group (e.g., replace with fluoro, nitro) to assess electronic effects on activity .
  • Alter the thiazole ring (e.g., introduce methyl or ethyl groups) to probe steric influences .

Biological Testing :

  • Screen analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC50_{50} determination) .
  • Compare logP (HPLC-derived) and solubility (shake-flask method) to correlate physicochemical properties with activity .
    Example Table :

Substituent (R)IC50_{50} (nM)logPSolubility (µg/mL)
4-OCH3_31202.815
4-F853.18
4-NO2_22203.55

Basic: What solvents and reagents are critical for its synthesis?

Methodological Answer:

  • Solvents :
    • Ethanol (recrystallization) .
    • DMF (amide coupling) .
    • Dichloromethane (DCM) for sulfonylation .
  • Reagents :
    • EDCI/HOBt for amide bond formation .
    • Pyridine for acid scavenging in sulfonylation .

Advanced: How to address spectral data discrepancies (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons and identify impurities .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace signal origins .
  • Comparative Analysis : Cross-reference with spectra of structurally related compounds (e.g., ’s analogs) .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
  • Recrystallization : Ethanol/water (8:2) for final product purification .
  • Centrifugation : Remove insoluble byproducts after quenching reactions .

Advanced: How to evaluate pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Metabolic stability: Incubate with liver microsomes (human/rat), measure half-life via LC-MS .
    • Plasma protein binding: Ultrafiltration followed by HPLC quantification .
  • In Vivo PK : Administer to rodents (IV/PO), collect plasma samples at intervals (0–24h), and calculate AUC, Cmax_\text{max}, t1/2_\text{1/2} .

Advanced: How to mitigate low aqueous solubility in bioassays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to improve bioavailability .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, enhancing water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.